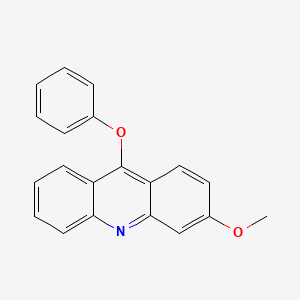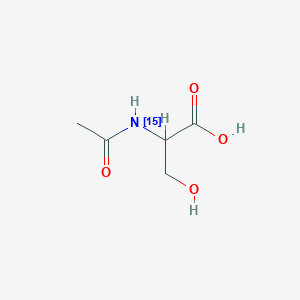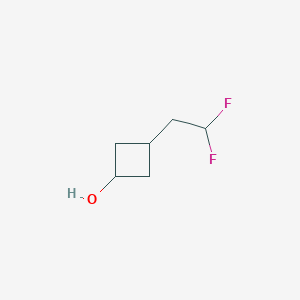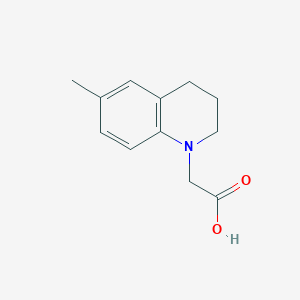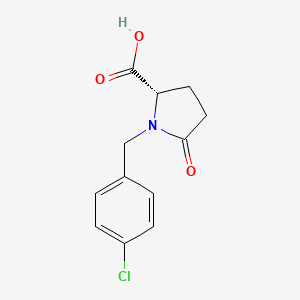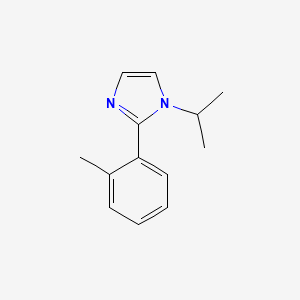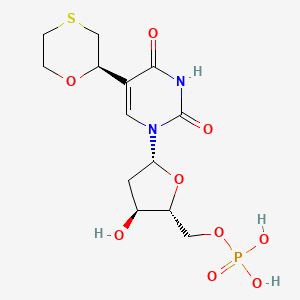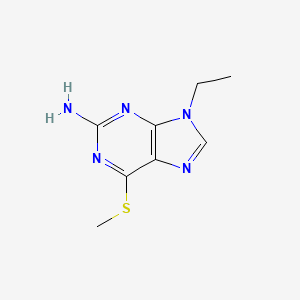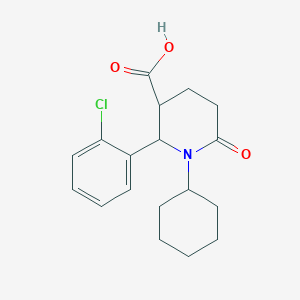
2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorinated phenyl ring, a cyclohexyl group, and a piperidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form the corresponding ketone intermediate. This intermediate is then subjected to bromination using bromine, followed by reaction with methylamine to form the methylimino derivative. The final step involves the hydrolysis of the imine to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-Hydroxyphenylacetic acid
- 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Uniqueness
2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a chlorinated phenyl ring with a cyclohexyl and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H22ClNO3 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H22ClNO3/c19-15-9-5-4-8-13(15)17-14(18(22)23)10-11-16(21)20(17)12-6-2-1-3-7-12/h4-5,8-9,12,14,17H,1-3,6-7,10-11H2,(H,22,23) |
InChI Key |
DDXHUKKFOWCFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3Cl |
solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


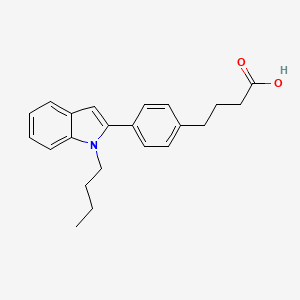
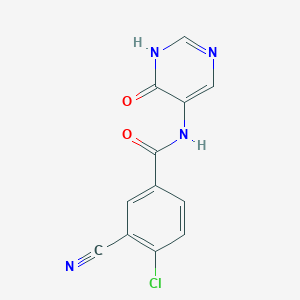

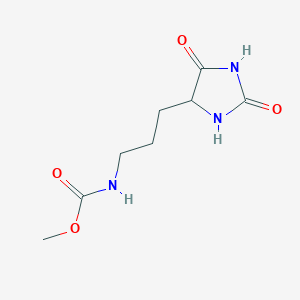
![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
